

Spectroscopic Profile of 5,7-Dihydroxy-4-methylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5,7-Dihydroxy-4-methylcoumarin

Cat. No.: B191047

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5,7-Dihydroxy-4-methylcoumarin** (CAS 2107-76-8), a naturally occurring phenolic compound belonging to the coumarin family. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data to aid in the identification, characterization, and further research of this compound.

Chemical Structure

IUPAC Name: 5,7-dihydroxy-4-methylchromen-2-one Molecular Formula: C₁₀H₈O₄ Molecular Weight: 192.17 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for **5,7-Dihydroxy-4-methylcoumarin**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for **5,7-Dihydroxy-4-methylcoumarin**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
10.52	Singlet	1H	ArOH	[1]
10.29	Singlet	1H	ArOH	[1]
6.23	Singlet	1H	ArH	[1]
6.14	Singlet	1H	ArH	[1]
5.83	Singlet	1H	CH₃CCH	[1]
2.45	Singlet	ЗН	CCH₃	[1]

Note: Data recorded in DMSO-d₆ at 400 MHz.[1] Alternative values have also been reported in DMSO-d₆ as δ 2.49 (d, J=12 Hz, 3H, CH₃), 5.85 (s, 1H, -H), 6.17 (s, 1H, Ar-H), 6.26 (s, 1H, Ar-H), 10.29 (s, 1H, -OH), 10.51 (s, 1H, -OH).[2]

Table 2: ¹³C NMR Spectroscopic Data for **5,7-Dihydroxy-4-methylcoumarin**

While ¹³C NMR spectra for **5,7-Dihydroxy-4-methylcoumarin** are available, specific chemical shift values are not readily accessible in the public domain literature found. The data is noted to be available from Wiley-VCH GmbH, and the spectrum was recorded on a BRUKER AM-250 instrument.[3]

Data Point	Information	Reference
Instrument	BRUKER AM-250	[3]
Data Source	Copyright © 2002-2025 Wiley- VCH GmbH. All Rights Reserved.	[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.



Table 3: IR Spectroscopic Data for 5,7-Dihydroxy-4-methylcoumarin

Wavenumber (cm ⁻¹)	Assignment	Reference
3406	O-H stretching (hydroxyl)	[2]
3096	=C-H stretching (aromatic)	[2]
2754	-C-H stretching	[2]
1618	C=O stretching (lactone)	[2]
1553–1464	C=C stretching (aromatic)	[2]
1159	C-O stretching	[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Table 4: UV-Vis Spectroscopic Data for 5,7-Dihydroxy-4-methylcoumarin

λmax (nm)	Molar Absorptivity (log ε)	Solvent	Reference
250	3.73	Alcohol	[3]
320	4.08	Alcohol	[3]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on spectrometers such as a Varian A-60 or a Bruker instrument operating at 400 MHz for ¹H NMR.[1][3] Samples were typically dissolved in



deuterated dimethyl sulfoxide (DMSO-d₆).[1][2] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

IR Spectroscopy

Infrared spectra were recorded on an FTIR spectrometer.[1] The solid sample was prepared as a potassium bromide (KBr) pellet.[2] This technique involves mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk through which the IR beam is passed.

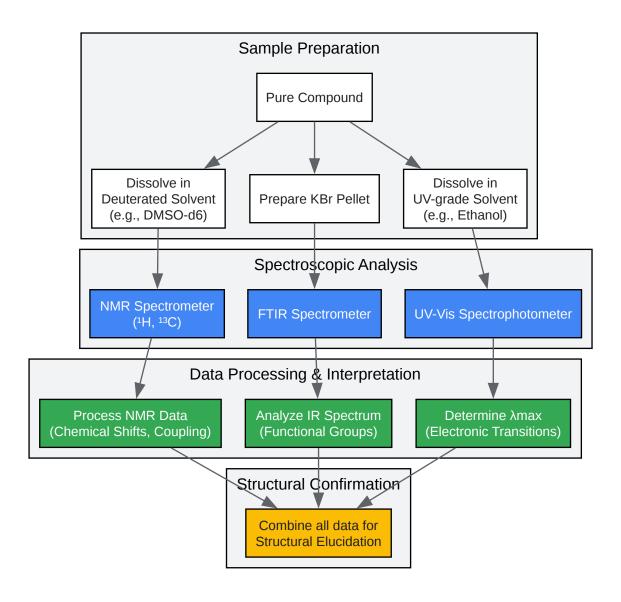
UV-Vis Spectroscopy

UV absorption spectra were recorded on a UV-Vis spectrophotometer.[1] The analysis was conducted by dissolving the compound in a suitable solvent, such as alcohol, to a known concentration.[3] The absorbance was measured over a range of wavelengths to determine the absorption maxima (λmax).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **5,7-Dihydroxy-4-methylcoumarin**.





Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of **5,7-Dihydroxy-4-methylcoumarin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]



- 2. spectrabase.com [spectrabase.com]
- 3. 5,7-Dihydroxy-4-methylcoumarin | C10H8O4 | CID 5354284 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 5,7-Dihydroxy-4-methylcoumarin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191047#spectroscopic-data-for-5-7-dihydroxy-4-methylcoumarin-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com